molecular formula C10H12N2O B13451658 (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide

(1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B13451658
M. Wt: 176.21 g/mol
InChI Key: NFFAINACIVARSQ-SSDOTTSWSA-N
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Description

(1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide is an organic compound with a unique structure that includes a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable carboxylic acid derivative, followed by cyclization to form the isoindole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary widely but may include the use of strong acids or bases, and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxylic acid
  • (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxylate
  • (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific chiral center and the resulting stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(1R)-1-methyl-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C10H12N2O/c1-7-9-5-3-2-4-8(9)6-12(7)10(11)13/h2-5,7H,6H2,1H3,(H2,11,13)/t7-/m1/s1

InChI Key

NFFAINACIVARSQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2CN1C(=O)N

Canonical SMILES

CC1C2=CC=CC=C2CN1C(=O)N

Origin of Product

United States

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